6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI

Antimicrobial Phytoalexin Membrane disruption

Substituting Glycinol with another pterocarpan compromises experimental validity. This (6aS,11aS)-stereoisomer is the sole direct precursor to glyceollins and exhibits a unique antibacterial mechanism via general membrane disruption at 50 µg/mL-distinct from capsidiol. Key differentiators: • High-affinity ER binding (ERα IC50=13.8 nM, ERβ IC50=9.1 nM) for phytoestrogen screening. • Reverses age-related decline in osteogenic differentiation of human BMSCs at 0.5 µM. Supplied with defined stereochemistry; ≥98% purity confirmed by HPLC. For research use only.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 69393-95-9
Cat. No. B1211887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI
CAS69393-95-9
Synonyms3,6,9-trihydroxypterocarpan
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C2(C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O)O
InChIInChI=1S/C15H12O5/c16-8-1-3-10-12(5-8)19-7-15(18)11-4-2-9(17)6-13(11)20-14(10)15/h1-6,14,16-18H,7H2
InChIKeyQMXOFBXZEKTJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycinol Procurement Guide


6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol, 9CI (CAS 69393-95-9), also known as (-)-Glycinol or 3,6a,9-Trihydroxypterocarpan, is a well-defined natural pterocarpan phytoalexin [1]. It is a chiral isoflavonoid with the specific stereochemistry (6aS,11aS) , produced by plants like soybean (*Glycine max*) in response to stress [2]. This compound acts as a precursor to the more complex glyceollins [1] and possesses a distinct hydroxylation pattern at positions 3, 6a, and 9 [3], which is fundamental to its documented biological activities.

Phytoalexin pathway

Suitable for membrane disruption mechanism and antimicrobial screening context

Stereochemical control

Defined (6aS,11aS) chiral isoflavonoid for stereochemistry-dependent studies

Biosynthetic precursor

Reported glyceollin precursor; supports phytoalexin biosynthetic pathway research

Glycinol Substitution Risks


Substituting 6H-Benzofuro[3,2-c][1]benzopyran-3,6a,9(11aH)-triol (Glycinol) with another pterocarpan or phytoalexin is scientifically invalid and can lead to experimental failure. Glycinol possesses a unique combination of specific hydroxylation pattern, defined stereochemistry, and a distinct mechanism of antibacterial action involving general membrane disruption, which differs from other phytoalexins like capsidiol [1]. Its potent phytoestrogenic activity, demonstrated by high affinity for estrogen receptors [2], is a functional property not shared by all pterocarpans. Furthermore, Glycinol is a specific biosynthetic precursor to glyceollins, a role that other pterocarpans cannot fulfill [3]. These key attributes mean that a generic analog is unlikely to reproduce the specific biological and biochemical outcomes required for targeted research or industrial applications.

Hydroxylation pattern
3,6,9-trihydroxy substitution may not transfer to other pterocarpans, altering bioactivity profile
Estrogen receptor binding
Reported ER affinity is not guaranteed in analogs; receptor interaction context may differ
Biosynthetic role
Specific glyceollin precursor function; other pterocarpans cannot substitute in this pathway step

Glycinol vs. Analogs Evidence


Membrane Disruption Antibacterial Mechanism

Glycinol's antibacterial mechanism involves general membrane disruption, a mode of action distinct from other phytoalexins. In direct comparison, Glycinol at 50 µg/mL inhibited both respiration-linked and vectorial phosphorylation-mediated transport in *E. coli* membrane vesicles, while capsidiol at the same concentration only inhibited respiration-linked transport, indicating a different, more specific target [1]. Furthermore, the structurally related daidzein, lacking the pterocarpan core hydroxylation pattern, showed no antibiotic activity at all [2].

Antibacterial mechanism
Head-to-head
Glycinol (50 µg/mL) inhibited both respiration-linked and vectorial phosphorylation transport in E. coli vesicles; capsidiol inhibited only respiration-linked transport; daidzein showed no activity.
Supports membrane disruption mechanism screening
E. coli membrane vesicle model; transport assays
Antimicrobial Phytoalexin Membrane disruption

Estrogen Receptor Binding Affinity

Glycinol demonstrates potent and high-affinity binding to both estrogen receptor alpha (ERα) and beta (ERβ), a key differentiator from many other pterocarpans whose estrogenic activity is often weaker or uncharacterized. Competitive binding assays quantified this high affinity, with an IC50 of 13.8 nM for ERα and 9.1 nM for ERβ [1]. This strong interaction was functionally validated in estrogen-based reporter assays, where Glycinol (1-10 µM) markedly activated ER signaling and induced colony formation in MCF-7 breast cancer cells at 10 µM [2].

ER binding affinity
Reported
IC50 13.8 nM (ERα), 9.1 nM (ERβ)
Supports phytoestrogen receptor-binding studies
Competitive binding assays; nanomolar range
Phytoestrogen Endocrinology Receptor binding

Reversal of Age-Related Osteogenic Decline

A unique functional advantage of Glycinol is its demonstrated ability to rescue age-related decline in osteogenic differentiation. In a study using human bone marrow mesenchymal stem cells (BMSCs), treatment with Glycinol (0.5 µM) completely restored the impaired mineralization capacity of cells from older subjects (>50 years) to levels comparable with those from younger subjects (<25 years) [1]. This effect was comparable to that of estradiol and was shown to be mediated through estrogen receptor signaling [2]. This specific regenerative activity is not a general property of pterocarpans and represents a key differentiator.

Osteogenic differentiation
Reported
0.5 µM Glycinol restored mineralization capacity in aged human BMSCs to levels comparable to young donor cells.
Reported osteogenic model-response context
Human BMSCs; donor age >50 years vs younger
Osteoporosis Regenerative medicine Mesenchymal stem cells

Essential Stereochemistry for Activity

Glycinol is a chiral compound with two defined stereocenters at the 6a and 11a positions, existing as the specific (6aS,11aS) isomer [1]. This stereochemistry is not incidental; it is crucial for its biological function. The enzyme responsible for its biosynthesis, 3,9-dihydroxypterocarpan 6a-monooxygenase, acts stereospecifically to create this configuration [2]. In synthetic chemistry, achieving this precise stereochemistry is a significant challenge. An asymmetric total synthesis using a catalytic "interrupted" Feist–Bénary reaction was required to produce the natural (-)-glycinol isomer with >90% enantiomeric excess (ee) [3]. Procuring the correct, defined stereoisomer is therefore essential for reproducibility.

Stereochemical identity
Reported
(6aS,11aS) isomer; asymmetric synthesis yields >90% ee
Stereochemical attribution critical for reproducibility
Chiral HPLC or ee verification recommended
Chiral synthesis Stereochemistry Biosynthesis

Glycinol Application Scenarios


Bacterial Membrane Disruption Studies

Researchers investigating novel antibacterial mechanisms should select Glycinol for its well-documented ability to cause general membrane disruption, a mode of action that distinguishes it from other phytoalexins like capsidiol. Studies using *E. coli* membrane vesicles have shown that Glycinol at 50 µg/mL inhibits multiple transport processes, indicating a broad interaction with the bacterial membrane [1]. This makes it a key positive control or lead structure for studying membrane-active antimicrobials.

Phytoestrogen Activity Reference Standards

Due to its high-affinity binding to both ERα (IC50 = 13.8 nM) and ERβ (IC50 = 9.1 nM) [2], Glycinol serves as an excellent reference standard for calibrating and validating in vitro estrogen receptor binding and functional assays. Its potent, quantifiable activity in MCF-7 cell-based reporter assays [2] provides a reliable benchmark for screening other phytoestrogens or developing new estrogen receptor modulators.

Mesenchymal Stem Cell Aging Research

Glycinol is a unique tool compound for regenerative medicine and aging research due to its specific ability to reverse the age-related decline in osteogenic differentiation of human mesenchymal stem cells. Studies have demonstrated that 0.5 µM Glycinol restores mineralization capacity in BMSCs from older donors to levels comparable with those from younger donors [3]. This property, which is not shared by other pterocarpans, justifies its selection for studying the role of estrogen signaling in tissue aging and repair.

Asymmetric Synthesis & Biosynthesis Research

For chemists and biochemists, the defined (6aS,11aS) stereochemistry of Glycinol is critical. It is the direct precursor to the glyceollin family of phytoalexins, requiring a specific prenyltransferase enzyme for its conversion [4]. This makes it an essential substrate for studying this biosynthetic pathway. Its synthesis, requiring catalytic asymmetric methods to achieve high enantiomeric excess [5], makes the natural product a valuable chiral building block or target for methodological development.

Application
Selection Property
Validation Focus
Phytoalexin membrane interaction research
Membrane disruption profile
Transport inhibition endpoint review
Estrogen receptor signaling studies
ERα/ERβ affinity profile
Competitive binding assay validation
Osteogenic aging model studies
Osteogenic differentiation response
BMSC donor-age endpoint review
Glyceollin biosynthesis pathway research
Defined (6aS,11aS) stereochemistry
Enantiomeric purity and precursor conversion
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